L-Prolyl-L-leucyl-L-prolinamide
説明
L-Prolyl-L-leucyl-L-prolinamide is a synthetic tripeptide composed of L-proline, L-leucine, and a terminal prolinamide residue. Its structure (linear sequence: Pro-Leu-Pro-NH₂) confers unique conformational stability due to the cyclic nature of proline residues, which restrict peptide backbone flexibility .
特性
CAS番号 |
65126-64-9 |
|---|---|
分子式 |
C16H28N4O3 |
分子量 |
324.42 g/mol |
IUPAC名 |
(2S)-1-[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H28N4O3/c1-10(2)9-12(19-15(22)11-5-3-7-18-11)16(23)20-8-4-6-13(20)14(17)21/h10-13,18H,3-9H2,1-2H3,(H2,17,21)(H,19,22)/t11-,12-,13-/m0/s1 |
InChIキー |
JTWUDUZIJUUMNR-AVGNSLFASA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCCN2 |
正規SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCCN2 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-leucyl-L-prolinamide involves the sequential coupling of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of L-Prolyl-L-leucyl-L-prolinamide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
化学反応の分析
Types of Reactions
L-Prolyl-L-leucyl-L-prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break disulfide bonds, altering the compound’s structure and function.
Substitution: Substitution reactions can modify specific amino acid residues, potentially enhancing or diminishing its activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling agents.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities, which can be used to study structure-activity relationships or develop new therapeutic agents .
科学的研究の応用
L-Prolyl-L-leucyl-L-prolinamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating hormone release and its effects on cellular processes.
Medicine: Employed in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
L-Prolyl-L-leucyl-L-prolinamide acts as a GnRH agonist, binding to GnRH receptors in the pituitary gland. This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in gonadal steroid levels. continuous administration results in the downregulation of GnRH receptors, ultimately suppressing the release of LH and FSH and reducing gonadal steroid production .
類似化合物との比較
Comparison with Similar Compounds
The following table compares L-Prolyl-L-leucyl-L-prolinamide with structurally or functionally related peptides, emphasizing molecular features, biological activity, and pharmacokinetic challenges:
*Molecular formula and weight for L-Prolyl-L-leucyl-L-prolinamide inferred from analogs (e.g., ).
Key Comparative Insights:
Structural Modifications and Bioactivity :
- Substitution of the terminal residue (e.g., glycine in PLG vs. prolinamide) significantly impacts pharmacokinetics. PLG showed dose-dependent trends in Parkinson’s trials but failed at higher doses due to absorption limitations .
- Cyclic peptides like cyclo(Leucyl-prolyl) exhibit greater metabolic stability than linear analogs, making them preferable for biomarker applications .
Bioavailability Challenges: Oral administration of tripeptides like PLG and L-Prolyl-L-leucyl-L-prolinamide is hindered by rapid degradation and poor absorption. Intravenous delivery may improve efficacy, as suggested for PLG .
Functional Group Effects: The 5-oxo modification in 5-Oxo-L-prolyl-L-threonyl-L-prolinamide may alter hydrogen bonding or receptor affinity compared to non-oxidized variants, though clinical relevance remains unproven .
Complexity vs. Specificity :
- Extended peptides (e.g., N-acetylglycyl-L-valyl-...-prolinamide) offer higher specificity for targets like proteases but face challenges in synthesis and delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
